4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol typically involves the condensation reaction between 3-methoxyaniline and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activities.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-[(E)-[(3-Methoxyphenyl)imino]methyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the aromatic rings, which contribute to its distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential antioxidant activity set it apart from other similar compounds .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13NO3/c1-18-13-4-2-3-11(7-13)15-9-10-5-6-12(16)8-14(10)17/h2-9,16-17H,1H3 |
InChI Key |
NKYUKROTGDGGHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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